![molecular formula C9H13NO B2476215 [4-(Aminomethyl)-2-methylphenyl]methanol CAS No. 1597086-06-0](/img/structure/B2476215.png)

[4-(Aminomethyl)-2-methylphenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

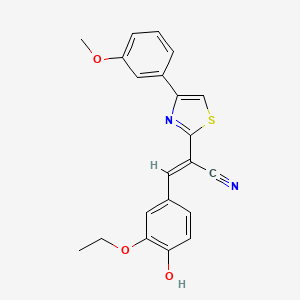

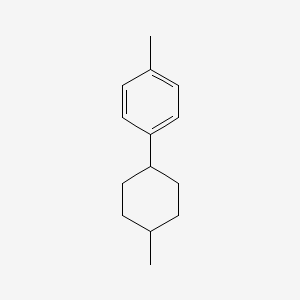

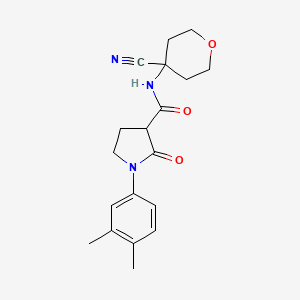

“[4-(Aminomethyl)-2-methylphenyl]methanol” is an organic compound with the empirical formula C8H11NO . It is a solid substance and is used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNCc1ccc(CO)cc1 . This indicates that the molecule consists of a phenyl ring with a methanol and an aminomethyl group attached to it. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 137.18 . It has a predicted boiling point of 280.0±20.0 °C and a predicted density of 1.113±0.06 g/cm3 . The compound is solid in form and is soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen

Methanol as a Green Chemical Reagent

Methanol is increasingly used as a green chemical reagent due to its role as a C1 source in various synthesis reactions. For instance, it's utilized in the N-monomethylation of aromatic primary amines using [Cp*IrCl2]2/NaOH system, demonstrating broad substrate scope and excellent selectivities (Li et al., 2012). Additionally, methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines (Sarki et al., 2021).

Catalysis and Synthesis

Methanol is central to innovative catalysis methods, such as in the synthesis of secondary amines using PNHP-Pincer Ru Catalysts (Ogata et al., 2018), and in the palladacycle-phosphine catalyzed methylation of amines (Mamidala et al., 2019). It also plays a crucial role in the electrochemical α-methoxymethylation and aminomethylation of propiophenones (Meng et al., 2020).

Impact on Biomembranes and Drug Synthesis

Methanol influences lipid dynamics in biomembranes, as observed in the study of transmembrane proteins/peptides, altering lipid transfer and flip-flop kinetics (Nguyen et al., 2019). It also plays a role in the synthesis of pharmaceutical agents, as seen in the synthesis of venlafaxine and imipramine (Goyal et al., 2021).

Zeolite Catalysts and Methanol in Synthesis

The use of zeolite catalysts in the methylation of 4-methylbiphenyl with methanol shows the utility of methanol in producing valuable compounds like 4,4′-dimethylbiphenyl (Shen et al., 2000).

Biological Conversion and Fuel Applications

Methanol serves as an important substrate in the biological production of chemicals and fuels, evidenced by its use in engineering methylotrophic Escherichia coli (Whitaker et al., 2017). It's also pivotal in the production of bio-diesel and bio-lubricant via transesterification of vegetable oil (Bokade & Yadav, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(aminomethyl)-2-methylphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPSPBPNHOBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

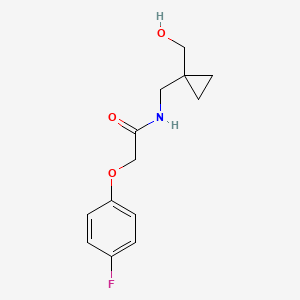

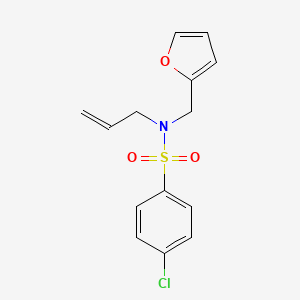

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)

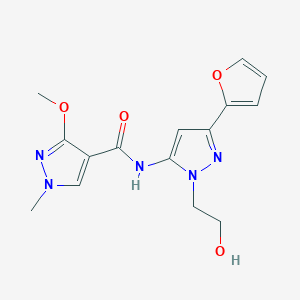

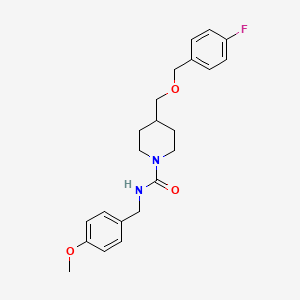

![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)

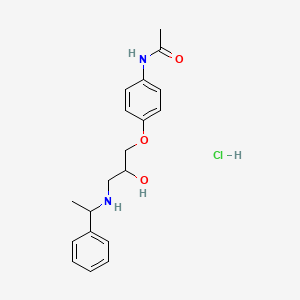

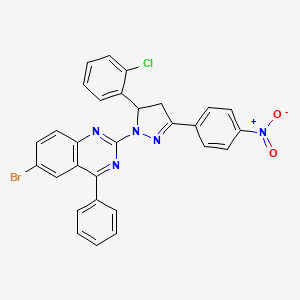

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)

![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)